Product packaging for 3'-Hydroxy Darunavir(Cat. No.:CAS No. 1159613-24-7)

3'-Hydroxy Darunavir

货号: B600889
CAS 编号: 1159613-24-7
分子量: 563.66
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Contextualization within the Landscape of HIV-1 Protease Inhibitor (PI) Research

The investigation of 3'-Hydroxy Darunavir (B192927) is intrinsically linked to the broader field of HIV-1 protease inhibitor research, a cornerstone of modern antiretroviral therapy.

Overview of Non-Peptidic HIV-1 Protease Inhibitors

The development of HIV-1 protease inhibitors marked a turning point in the fight against AIDS. nih.gov Early inhibitors were largely peptidomimetic, designed to mimic the natural peptide substrates of the HIV-1 protease enzyme. wikipedia.org However, these compounds often suffered from poor oral bioavailability and rapid metabolism. wikipedia.org This led to a strategic shift towards the design of non-peptidic inhibitors. These newer agents, such as Tipranavir and cyclic ureas, were developed to overcome the limitations of their predecessors. nih.govnih.gov Non-peptidic inhibitors generally exhibit improved pharmacokinetic properties and can be effective against viral strains that have developed resistance to earlier, peptide-based drugs. nih.govnih.gov

Significance of Darunavir as a Second-Generation HIV-1 PI

Darunavir is a highly potent, second-generation, non-peptidic HIV-1 protease inhibitor. wikipedia.orgnih.gov A key feature of its design is the incorporation of a bis-tetrahydrofuran (bis-THF) moiety, which promotes strong interactions with the HIV-1 protease active site. wikipedia.orgnih.gov Darunavir was specifically engineered to form robust hydrogen bonds with the backbone of the protease enzyme, making it less susceptible to the effects of resistance mutations that often alter the side chains of the enzyme's amino acids. wikipedia.org This results in a high genetic barrier to resistance, meaning multiple mutations are required before the virus shows significantly reduced susceptibility. nih.govnih.gov Consequently, Darunavir maintains potent activity against a wide range of HIV-1 strains, including those resistant to other protease inhibitors. nih.govfda.gov It functions by selectively inhibiting the cleavage of viral Gag-Pol polyproteins, a critical step in the viral life cycle, thus preventing the maturation of new, infectious virions. fda.govdrugbank.com

Rationale for Dedicated Research on 3'-Hydroxy Darunavir

The specific study of drug metabolites is a critical component of pharmaceutical science, providing a complete picture of a drug's lifecycle and effects.

Importance of Metabolite Characterization in Drug Discovery and Development

Characterizing the metabolites of a drug is fundamental in drug discovery and development. nih.gov This process is essential for understanding the complete pharmacokinetic profile of a therapeutic agent. jfda-online.com Identifying metabolites helps to determine the routes of elimination, predict potential drug-drug interactions, and assess whether metabolites contribute to the drug's efficacy or potential toxicity. researchgate.net A thorough understanding of a drug's metabolic profile is often required by regulatory agencies to ensure its safety and to establish a comprehensive understanding of its behavior in humans. researchgate.netmdpi.com

Potential for Modified Biological Activity and Interaction Profiles

Data Tables

Properties of this compound

PropertyValueSource(s)
Compound Name This compound clearsynth.comveeprho.comsynzeal.com
CAS Number 1159613-24-7 clearsynth.comveeprho.comsynzeal.comsynzeal.com
Molecular Formula C27H37N3O8S veeprho.comsynzeal.com
Molecular Weight 563.67 g/mol veeprho.com
IUPAC Name [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-amino-3-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate clearsynth.comveeprho.com
Metabolic Pathway Aromatic hydroxylation of Darunavir drugbank.com
Biological Activity At least 10-fold less active against wild-type HIV than Darunavir activo.co.za

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37N3O8S B600889 3'-Hydroxy Darunavir CAS No. 1159613-24-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-amino-3-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O8S/c1-17(2)14-30(39(34,35)19-8-9-21(28)23(31)13-19)15-24(32)22(12-18-6-4-3-5-7-18)29-27(33)38-25-16-37-26-20(25)10-11-36-26/h3-9,13,17,20,22,24-26,31-32H,10-12,14-16,28H2,1-2H3,(H,29,33)/t20-,22-,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSMVOSDDWDUEW-QSDJZFCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC(=C(C=C4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC(=C(C=C4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159613-24-7
Record name R-330326
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159613247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-330326
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBF42439XY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways and Biotransformation of Darunavir Leading to 3 Hydroxy Darunavir

Enzymatic Formation of 3'-Hydroxy Darunavir (B192927) (Aliphatic Hydroxylation)

The formation of 3'-Hydroxy Darunavir from its parent compound, darunavir, is a primary example of a Phase I metabolic reaction. nih.gov Specifically, it is formed through aliphatic hydroxylation, a reaction that introduces a hydroxyl (-OH) group onto an aliphatic side chain of the darunavir molecule. caymanchem.com This oxidative reaction is a major metabolic pathway for darunavir, particularly in individuals not receiving a metabolic booster. drugbank.comnih.gov The hydroxylation occurs on the isobutyl moiety of the darunavir structure. caymanchem.compmda.go.jp

Identification and Characterization of Responsible Cytochrome P450 (CYP) Isozymes

The enzymatic reactions responsible for Phase I metabolism are predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. scielo.brkubinyi.de These heme-containing proteins are located mainly in the liver and are responsible for the oxidation of a wide variety of xenobiotics, including drugs. nih.gov

Research has conclusively identified that darunavir is almost exclusively metabolized by the Cytochrome P450 3A4 (CYP3A4) isozyme. researchgate.netnih.govnih.gov This specific enzyme is responsible for the various oxidative metabolic pathways of darunavir, including the aliphatic hydroxylation that leads to the formation of this compound. drugbank.com The heavy reliance on CYP3A4 for its metabolism is why darunavir is often co-administered with a low dose of ritonavir (B1064), a potent inhibitor of CYP3A4. nih.govcancer.gov Ritonavir slows the breakdown of darunavir, increasing its plasma concentration and therapeutic effectiveness. cancer.gov In the absence of ritonavir, darunavir is extensively metabolized by CYP3A4. nih.govresearchgate.net

Elucidation of Specific Hydroxylation Sites and Regioselectivity

Metabolic studies have pinpointed the specific site of the hydroxylation reaction. The aliphatic hydroxylation that produces this compound occurs regioselectively at the isobutyl portion of the darunavir molecule. caymanchem.compmda.go.jpresearchgate.net This specificity results in the formation of the metabolite formally named N-[3-[(4-aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-carbamic acid, hexahydrofuro[2,3-b]furan-3-yl ester. caymanchem.com

Table 1: Key Metabolic Pathways of Darunavir

Metabolic Pathway Enzyme Family Primary Isozyme Metabolite(s) Significance
Aliphatic Hydroxylation Cytochrome P450 CYP3A4 This compound Major pathway in unboosted subjects nih.govresearchgate.net
Carbamate (B1207046) Hydrolysis Cytochrome P450 CYP3A4 Various Major pathway in unboosted subjects nih.govresearchgate.net
Aniline (B41778) Aromatic Hydroxylation Cytochrome P450 CYP3A4 Various Major pathway in unboosted subjects nih.govresearchgate.net

Mechanistic Studies of Hydroxylation Reactions (e.g., in human liver microsomes)

Mechanistic insights into darunavir's metabolism have been gained from in vitro studies using human liver microsomes, which are rich in CYP enzymes. researchgate.net These studies have demonstrated that darunavir is extensively metabolized when incubated with liver microsomes, confirming the liver as the primary site of its biotransformation. scielo.brresearchgate.net The experiments show that in unboosted conditions (without ritonavir), the main metabolic routes are carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation. nih.govresearchgate.net The addition of ritonavir to these microsomal assays significantly inhibits these metabolic pathways, highlighting the central role of CYP3A4 in the formation of this compound. nih.govresearchgate.net

Further Biotransformation of this compound

Following its formation via Phase I oxidation, the this compound metabolite can potentially undergo further metabolic changes through Phase II conjugation reactions. scielo.br Phase II reactions involve the attachment of an endogenous, water-soluble molecule to the drug or its metabolite, which further increases its polarity and facilitates its elimination from the body. pressbooks.pubjumedicine.com

Investigations into Phase II Conjugation (e.g., Glucuronidation) of Hydroxylated Metabolites

Glucuronidation is one of the most important Phase II conjugation pathways, catalyzed by UDP-glucuronosyltransferases (UGTs). scielo.brpressbooks.pub This reaction attaches a glucuronic acid moiety to a suitable functional group, such as a hydroxyl group. pressbooks.pub

For darunavir, glucuronidation is generally considered a minor metabolic pathway. pmda.go.jpresearchgate.net However, studies have shown that when CYP3A4-mediated metabolism is inhibited by ritonavir, the excretion of glucuronide metabolites of darunavir is markedly increased, although it still represents a minor fraction of the total dose. nih.govresearchgate.net The hydroxyl group present on the this compound metabolite provides a potential site for such a Phase II glucuronidation reaction. The formation of Darunavir N-β-D-Glucuronide has been identified, indicating that this pathway is active for the parent drug and its metabolites. While direct evidence for the glucuronidation of this compound is not extensively detailed, the presence of the newly formed hydroxyl group makes it a plausible substrate for UGT enzymes, leading to a more water-soluble conjugate ready for excretion.

Table 2: List of Compounds

Compound Name Type CAS Number
Darunavir Parent Drug 206361-99-1
This compound Metabolite 1159613-24-7
Darunavir N-β-D-Glucuronide Metabolite 1159613-25-8
Ritonavir CYP3A4 Inhibitor 155213-67-5
D-glucuronic acid Endogenous Molecule 6556-12-3
3-hydroxydesloratadine Metabolite 117796-73-3

Identification of Downstream Metabolites of this compound

Once formed, this compound can be further metabolized through a phase II metabolic reaction called glucuronidation. In this process, a glucuronic acid molecule is attached to the newly added hydroxyl group of this compound. This conjugation results in a more water-soluble compound, known as a glucuronide metabolite, which facilitates its excretion from the body. While glucuronidation is a recognized pathway for darunavir and its metabolites, it is generally considered a minor route compared to oxidative metabolism, especially when darunavir is administered without a booster like ritonavir. However, studies have noted that boosting with ritonavir can lead to a marked increase in the excretion of glucuronide metabolites.

In Vitro Metabolic Stability and Kinetic Profiling

The stability and kinetic characteristics of metabolites are essential for understanding their behavior in the body. These properties are often evaluated using in vitro systems that mimic physiological conditions.

Assessment of Metabolite Stability in Biological Matrices (e.g., plasma, liver microsomes)

In vitro metabolic stability assays are crucial for predicting how a compound will behave in the body. These experiments typically use liver microsomes or hepatocytes, which contain the metabolic enzymes responsible for breaking down drugs. By incubating a compound with these biological matrices and monitoring its concentration over time, researchers can determine its stability.

Determination of Formation and Elimination Rates of this compound

The rates at which this compound is formed and subsequently eliminated are determined by enzyme kinetic studies. These studies measure the speed of the metabolic reactions and the affinity of the enzymes for the substrate. Key parameters determined are the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum velocity (Vmax). The ratio of Vmax to Km gives the intrinsic clearance (CLint), a measure of the enzyme's efficiency.

While specific kinetic values for the formation of this compound are not consistently reported across public literature, the general principles of enzyme kinetics apply. For CYP3A4-mediated reactions, Km values can vary, often falling in the low micromolar range, indicating a relatively high affinity of the enzyme for the substrate. The Vmax is dependent on the specific reaction and the concentration of the enzyme. The elimination of this compound would be governed by the kinetics of the subsequent glucuronidation reaction. The table below provides a conceptual framework for the kinetic parameters involved, though specific values for this compound are highly context-dependent and would require dedicated experimental measurement.

Kinetic ParameterDescriptionTypical Units
Km (Michaelis constant)Substrate concentration at which the reaction rate is half of Vmax. Indicates enzyme-substrate affinity.µM
Vmax (Maximum velocity)The maximum rate of the enzymatic reaction at saturating substrate concentrations.pmol/min/mg protein
CLint (Intrinsic clearance)Ratio of Vmax to Km, representing the intrinsic ability of the enzyme to metabolize the substrate.µL/min/mg protein

Molecular Interactions and Enzymatic Inhibition Profile of 3 Hydroxy Darunavir

Binding Affinity to HIV-1 Protease

The binding affinity of an inhibitor to its target enzyme is a critical determinant of its efficacy. For HIV-1 protease inhibitors, a high binding affinity, often characterized by a low dissociation constant (Kd), is essential for potent viral suppression.

Specific experimental data for the dissociation constant (Kd) of the 3'-Hydroxy Darunavir (B192927) complex with HIV-1 protease is not extensively documented in publicly available scientific literature. However, the binding affinity of the parent compound, Darunavir, is exceptionally high. Experimental measurements have established the Kd for Darunavir to be approximately 4.5 x 10⁻¹² M. nih.goveuropa.eu This extraordinarily tight binding is a key factor in its high potency and the high genetic barrier to resistance. nih.govnih.gov For context, Darunavir binds about 100 times more tightly to wild-type protease than its predecessor, Amprenavir. nih.gov The introduction of a hydroxyl group, as seen in 3'-Hydroxy Darunavir, could potentially alter this binding affinity, though the precise impact remains to be quantified experimentally.

Table 1: Dissociation Constants (Kd) of Selected HIV-1 Protease Inhibitors

CompoundDissociation Constant (Kd) [M]Reference
Darunavir4.5 x 10⁻¹² nih.goveuropa.eu
Amprenavir3.9 x 10⁻¹⁰ nih.gov
Tipranavir1.9 x 10⁻¹¹ nih.gov

A specific X-ray crystal structure of this compound in complex with HIV-1 protease is not available in the Protein Data Bank. However, the high-resolution crystal structures of Darunavir bound to HIV-1 protease provide a definitive blueprint of its molecular interactions. tmda.go.tzmdpi.com These structures show that Darunavir binds as a symmetric dimer within the protease active site. mdpi.com The central hydroxyl group of the inhibitor is positioned to interact critically with the catalytic aspartate residues (Asp25 and Asp25') of the protease. wikipedia.orgdovepress.com

The remarkable potency of Darunavir is largely attributed to its extensive network of hydrogen bonds with the backbone atoms of the HIV-1 protease active site. mdpi.comdovepress.com This is a key feature of its design, intended to make it less susceptible to resistance mutations which typically alter side chains. nih.gov

Key interactions for Darunavir include:

Bis-THF Moiety: The two oxygen atoms of the bis-tetrahydrofuran (bis-THF) moiety form strong hydrogen bonds with the backbone amide hydrogens of residues Asp29 and Asp30 in the S2 subsite. nih.govresearchgate.netmdpi.com

Sulfonamide Group: The sulfonamide moiety interacts with the backbone of Asp29' and Asp30' in the S2' subsite. osti.gov

Central Hydroxyl Group: This group forms a crucial hydrogen bond with the catalytic Asp25/Asp25' residues. wikipedia.org

Water-Mediated Bonds: A conserved water molecule often mediates hydrogen bonds between the inhibitor's carbonyl groups and the flaps of the protease, specifically with the backbone amides of Ile50 and Ile50'. scholarsresearchlibrary.comwikipedia.org

The 3'-hydroxyl group is located on the bis-THF moiety, a part of the molecule that sits (B43327) deep within the S2 subsite of the protease. The introduction of this polar hydroxyl group into a region defined by interactions with Asp29 and Asp30 could have several effects:

New Hydrogen Bonds: The hydroxyl group could act as both a hydrogen bond donor and acceptor, potentially forming new hydrogen bonds with nearby residues or water molecules, which could either enhance or disrupt the existing network.

Steric Effects: Depending on its precise location and stereochemistry, the hydroxyl group could introduce steric hindrance, possibly forcing a conformational adjustment in either the inhibitor or the binding pocket.

Structure-activity relationship (SAR) studies on Darunavir analogs have shown that the bis-THF moiety is critical, and modifications in this region can significantly impact potency. nih.govacs.org Therefore, the precise effect of the 3'-hydroxylation would be highly dependent on its stereochemical orientation and its ability to form favorable interactions without causing unfavorable steric clashes.

Structural Analysis of Inhibitor-Protease Interactions (e.g., X-ray Crystallography)

Impact of 3'-Hydroxylation on HIV-1 Protease Inhibitory Activity

Specific enzymatic inhibition data, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), for this compound against HIV-1 protease is not detailed in the available literature. For the parent compound, Darunavir, the inhibitory activity is exceptionally potent, with reported Ki values in the picomolar range (e.g., 15 pM). mdpi.com

Metabolic changes, such as hydroxylation, can have varied effects on a drug's activity. While sometimes it is a detoxification step that reduces activity, in other cases, a metabolite can be as active or even more active than the parent drug. Without direct experimental data for this compound, its inhibitory profile relative to Darunavir cannot be definitively stated. However, given the critical role of the bis-THF moiety in binding, any modification to it would be expected to influence the inhibitory potency. researchgate.netnih.gov

In Vitro Enzyme Inhibition Assays (e.g., IC50, Ki determination)

Detailed in vitro enzyme inhibition assays with specific IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound are not extensively reported in publicly available scientific literature. However, studies on the metabolism of darunavir have provided general insights into the activity of its metabolites.

Research indicates that darunavir is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.govfda.gov The main metabolic pathways include carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation. nih.gov In vitro studies have shown that the metabolites of darunavir are considerably less active against HIV-1 protease compared to the parent drug. fda.gov Specifically, it has been reported that the metabolites are at least 90% less active than darunavir. fda.gov

For the parent compound, darunavir, extensive in vitro testing has established its high potency against both wild-type and multi-protease inhibitor-resistant strains of HIV-1. axonmedchem.com

Table 1: In Vitro Inhibitory Activity of Darunavir Against HIV-1

Assay Type Target Value Reference
IC50 HIV-1LAI in MT-2 cells 3 nM creative-diagnostics.com
IC50 Wild-type HIV-1 in PHA-PBMCs 3 nM creative-diagnostics.com
IC50 Multi-drug resistant HIV-1 isolates 3 - 29 nM creative-diagnostics.com
Ki HIV-1 Protease 27.9 - 49.7 pM nih.gov
EC50 Wild-type HIV in T-cell lines 1.2 - 8.5 nM pmda.go.jp

This table displays data for the parent compound, darunavir, as specific data for this compound is not available.

Assessment of Dual Inhibitory Properties (e.g., Catalytic and Dimerization Inhibition)

Specific assessments of the dual inhibitory properties of this compound, targeting both the catalytic activity and the dimerization of HIV-1 protease, are not detailed in the available literature. The focus of such studies has been on the parent compound, darunavir.

Darunavir is recognized for its dual mechanism of action, which contributes to its high genetic barrier to resistance. nih.govosti.gov It potently inhibits the catalytic activity of the mature protease dimer and also inhibits the dimerization of protease monomers. nih.govdrugbank.com The dimerization of two identical protease monomers is a prerequisite for the enzyme to become catalytically active. nih.gov By binding to the active site, darunavir physically blocks the cleavage of Gag-Pol polyproteins, and its interaction with the enzyme can also interfere with the formation of the stable dimeric structure. drugbank.comacs.orgpatsnap.com This dual action is a key feature of its potent antiviral effect. nih.gov Given that the metabolites of darunavir, including likely this compound, are significantly less active, it is inferred that their capacity for dual inhibition is also substantially diminished. fda.gov

Modulation of Other Relevant Biological Targets

Investigations into the modulation of other biological targets by this compound are not specifically documented. The available research on off-target effects has concentrated on the parent drug, darunavir, and other HIV protease inhibitors.

Investigation of Off-Target Enzyme Modulation (Mechanistic Studies)

There are no specific mechanistic studies available that investigate the off-target enzyme modulation by this compound. Broader studies on HIV protease inhibitors have explored their potential for off-target interactions, which can be a source of adverse effects. researchgate.netsemanticscholar.org

Structure Activity Relationship Sar of 3 Hydroxylated Darunavir Analogs

Influence of Hydroxylation Position and Stereochemistry on Inhibitory Potency and Selectivity

Research into darunavir (B192927) analogs has involved the introduction of hydroxyl groups at various positions to probe for new, favorable interactions within the protease active site. While darunavir itself undergoes metabolic hydroxylation at several sites, including the isobutyl and aniline (B41778) moieties, these metabolic processes often result in metabolites with significantly reduced antiviral activity. nih.govdrugbank.com

A more strategic approach involves the deliberate synthesis of analogs with hydroxyl groups placed on core pharmacophores, such as the P2 ligand. For instance, studies on analogs where the canonical bis-tetrahydrofuran (bis-THF) is replaced by a cyclopentanyl-tetrahydrofuran (Cp-THF) have explored functionalization at the C3-position of the cyclopentanyl ring. nih.gov This specific positional scanning allows for the potential to form new hydrogen bonds with residues in the flexible flap region of the protease, such as Gly48. nih.gov Similarly, other modifications to the P2 ligand, such as the incorporation of a tetrahydropyrano-tetrahydrofuran (Tp-THF) moiety, have shown that a C-5 hydroxyl group can form strong hydrogen bonds with the Gly48 backbone, contributing to highly potent activity against drug-resistant HIV-1 strains. asm.org

The stereochemistry of an introduced hydroxyl group has a profound impact on inhibitory activity. In studies involving darunavir analogs with a hydroxylated cyclopentanyl-tetrahydrofuran (Cp-THF) P2-ligand, a clear preference for a specific stereoisomer was observed. An inhibitor featuring a 3-(R)-hydroxyl group on the Cp-THF core displayed the most potent enzyme inhibitory and antiviral activity. nih.gov The corresponding 3-(S)-hydroxyl derivative was found to be less active. nih.gov

Table 1: Antiviral Activity (IC50) of Stereoisomeric Hydroxylated Cp-THF Darunavir Analogs Against Wild-Type and PI-Resistant HIV-1 Variants
CompoundDescriptionHIV-1WT (IC50, nM)HIV-1DRV-R(P5) (IC50, nM)HIV-1DRV-R(P10) (IC50, nM)
Inhibitor 223-(S)-hydroxyl Cp-THF analog15110>1000
Inhibitor 263-(R)-hydroxyl Cp-THF analog2.918140
Darunavir (DRV)Reference3.114110
Data sourced from research on C3-substituted hexahydrocyclopentafuranyl urethane (B1682113) P2-ligands. nih.gov HIV-1DRV-R(P5) and HIV-1DRV-R(P10) represent multi-PI-resistant variants.

Role of the Bis-tetrahydrofuran Moiety and Other Key Pharmacophores in Hydroxylated Analogs

The effectiveness of hydroxylated darunavir analogs is not solely dependent on the new functional group but also on the retained interactions of the core pharmacophores.

The bis-tetrahydrofuran (bis-THF) moiety is a privileged P2-ligand that is fundamental to darunavir's high potency and genetic barrier to resistance. acs.orgresearchgate.net X-ray crystal structures consistently show that the two ether oxygens of the bis-THF ligand form strong hydrogen bonds with the backbone amide nitrogens of residues Asp29 and Asp30 in the S2 subsite of the protease. nih.govnih.govnih.gov This robust interaction with the highly conserved backbone is a cornerstone of the "backbone binding" design strategy, which aims to create inhibitors that are less susceptible to resistance mutations that typically alter side chains. acs.orgnih.gov In hydroxylated analogs, even when the bis-THF is modified (e.g., to Cp-THF or Tp-THF), a key design goal is to preserve these critical hydrogen bonds with the Asp29 and Asp30 backbone. nih.govasm.org

The development of effective inhibitors requires a holistic optimization of interactions across all binding subsites (S1, S1', S2, S2'). While hydroxylation at the P2 ligand can introduce new, potent interactions, the moieties occupying the other pockets remain crucial.

P1 and P1' Subsites : The P1 benzyl (B1604629) group and the P1' isobutyl group of darunavir fit into the hydrophobic S1 and S1' pockets, respectively. nih.gov Modifications to these groups are a common strategy to improve potency or resistance profiles. For instance, enlarging the P1' hydrophobic group can sometimes improve activity against certain resistant variants. researchgate.netbiorxiv.org

P2' Subsite : The P2' p-aminosulfonamide group in darunavir also forms hydrogen bonds with the protease backbone, specifically with the Asp30' residue. nih.gov Extensive research has focused on modifying this P2' ligand to further enhance backbone binding interactions in the S2' subsite. acs.orgnih.govresearchgate.net

When introducing a hydroxylated P2 ligand, these other interactions must be maintained or enhanced. The success of an analog like inhibitor 26 , with its 3-(R)-hydroxyl group, stems from its ability to add a new interaction with the Gly48 flap residue while preserving the foundational hydrogen bonds of the P2 ether oxygen with Asp29 and the established interactions at the P1, P1', and P2' subsites. nih.gov

Design Principles for Enhanced HIV-1 Protease Inhibition in Hydroxylated Variants

The SAR of hydroxylated darunavir analogs provides clear principles for designing next-generation PIs. The central strategy is to create inhibitors that form an extensive network of hydrogen bonds with the protease backbone, making them resilient to resistance mutations. rsc.orgnih.gov

The introduction of a hydroxyl group on the P2 ligand is a specific tactic within this broader strategy. The key design principle is to position this hydroxyl group with the correct stereochemistry to form novel hydrogen bonds with backbone atoms in the flexible flap regions of the protease (e.g., Gly48). nih.govasm.org This enhances binding affinity without disrupting the crucial, pre-existing interactions of the core darunavir scaffold, such as the bis-THF oxygens binding to the Asp29/Asp30 backbone. This approach of adding new, specific interactions to a proven, high-affinity scaffold is a powerful method for developing PIs with superior potency and improved resistance profiles.

Molecular Design Strategies to Promote Conserved Backbone Hydrogen Bonding

A cornerstone of darunavir's high potency is its extensive hydrogen bonding with the backbone atoms of the HIV-1 protease active site. niph.go.jp This interaction makes the inhibitor less susceptible to resistance mutations, which often involve side-chain alterations. Design strategies for new analogs frequently aim to preserve and enhance these critical backbone interactions.

The bis-THF group at the P2 position is a key structural feature, designed to interact with the S2 subsite. It characteristically forms strong hydrogen bonds with the backbone amide nitrogens of residues Asp29' and Asp30'. nih.gov Similarly, the urethane NH group of the darunavir scaffold interacts with the carbonyl group of Gly27. niph.go.jp The central hydroxyl group of the inhibitor mimics the transition state of peptide cleavage, forming crucial hydrogen bonds with the catalytic residues Asp25 and Asp25'. niph.go.jpnih.gov

Efforts to further enhance backbone binding have focused on the P2' ligand. nih.gov For instance, modifying the P2' benzene (B151609) ring with a carboxamide moiety led to the formation of a direct hydrogen bond with the backbone amide NH of Gly48' in the flexible flap region of the protease. nih.gov This direct interaction displaced a water molecule that typically mediates the connection between darunavir and Gly48', potentially stabilizing the closed conformation of the enzyme flaps and increasing binding affinity. niph.go.jpnih.gov Another strategy involved incorporating a benzo-1,3-dioxole moiety at the P2' position, which resulted in a potent inhibitor that maintained water-mediated hydrogen bonds to the Gly48' amide. nih.gov These modifications highlight a strategic approach to augment the hydrogen-bonding network between the inhibitor and the protease backbone, a key factor in combating drug resistance. niph.go.jp

Optimization of Hydrophobic and Van der Waals Interactions within Subsites

Beyond hydrogen bonding, the potency of darunavir analogs is significantly influenced by hydrophobic and van der Waals (vdW) interactions within the S1', S2', and other subsites of the protease. acs.org The P1' and P1 benzyl groups of darunavir engage in critical hydrophobic interactions. niph.go.jp However, analysis has shown that the P1' and P2' positions have weaker interactions compared to the P1 and P2 positions, suggesting that these sites are prime candidates for modification to improve binding. acs.org

The S1' subsite is a hydrophobic pocket where mutations that confer drug resistance often occur. nih.govnih.gov Molecular design has thus involved introducing larger or more diverse hydrophobic moieties at the P1' position to better occupy the available space and enhance vdW contacts. nih.govresearchgate.net For example, analogs with extended hydrophobic groups at P1' were designed to improve interactions within the S1' pocket. nih.gov However, the interplay is complex, as extending the P1' moiety can sometimes lead to reduced vdW contacts in the adjacent S2' subsite. umassmed.edu The loss of even a few vdW contacts due to mutations like I84V can significantly reduce inhibitor potency, underscoring the importance of these seemingly minor interactions. nih.govmdpi.com

The S2' subsite is known for its adaptability, capable of accommodating a wide range of functional groups that can participate in hydrophobic interactions, vdW forces, and hydrogen bonding. acs.org Recent studies have focused on introducing flexible moieties, such as long aliphatic and alkoxy groups, at the P2' position. nih.gov These modifications aim to extend deeper into the S2' pocket to strengthen binding. nih.gov For example, the analog 5ae emerged from one such study as a highly potent inhibitor. acs.org While it formed slightly fewer hydrogen bonds than darunavir, its stability was significantly enhanced by superior hydrophobic and vdW interactions with key residues like L23, I50, and I84'. acs.org This demonstrates that a strategic balance between robust hydrogen bonding and optimized hydrophobic contacts is crucial for developing next-generation protease inhibitors. acs.orgnih.gov

Interactive Data Table of Selected Darunavir Analogs

The following table summarizes the inhibitory activity of recently developed darunavir analogs with modifications at the P1' and P2' positions, highlighting the impact of these changes on potency against wild-type (WT) HIV-1 Protease.

CompoundP1' MoietyP2' MoietyInhibition Constant (Ki) vs WT HIV-1 PR (nM)
Darunavir (DRV) Isobutyl4-amino-phenyl1.87 acs.org
5aa Isobutyl4-fluoro-phenyl1.54 acs.org
5ac Isobutyl4-chloro-phenyl0.31 acs.org
5ad Isobutyl4-bromo-phenyl0.71 acs.org
5ae Isobutyl4-isopropoxy-phenyl0.28 acs.org
5af Isobutyl4-ethoxy-phenyl1.11 acs.org

Data sourced from ACS Bio & Med Chem Au, 2024. acs.org

Mechanisms of Hiv 1 Resistance Against 3 Hydroxy Darunavir and Strategies for Overcoming Resistance

Molecular Basis of HIV-1 Protease Resistance to Hydroxylated Darunavir (B192927) Analogs

Resistance to darunavir and its analogs is a complex process that often requires the accumulation of multiple mutations within the protease enzyme. researchgate.net These mutations can directly interfere with inhibitor binding or induce conformational changes in the enzyme that reduce binding affinity.

The development of resistance to protease inhibitors is a stepwise process, often initiated by primary mutations within the active site of the enzyme. nih.gov These mutations alter the shape of the substrate-binding cleft, which can interfere with the binding of the inhibitor. nih.gov For darunavir and its analogs, a number of key mutations have been identified that are associated with reduced susceptibility. While single mutations are generally not sufficient to confer high-level resistance to darunavir, their accumulation can significantly decrease the inhibitor's potency. acs.org

Several key mutations in the HIV-1 protease have been identified as conferring resistance to darunavir and its analogs. These mutations are often located in the active site and can weaken the binding of the inhibitor. nih.gov Some of the most significant mutations include V32I, I50V, and I84V. nih.govelifesciences.org The I84V mutation, in particular, is a major resistance mutation that can cause cross-resistance to multiple PIs. nih.gov In patients failing darunavir-containing regimens, common emerging mutations include V32I and I84V. nih.gov The presence of mutations such as V32I, I54M, A71V, and I84V in the HIV-1 protease can facilitate the development of high-level resistance to darunavir. nih.gov

Below is a table summarizing key protease mutations associated with resistance to darunavir and its analogs.

Mutation Location in Protease Effect on Darunavir Binding Reference
V32IActive SiteReduces inhibitor binding affinity; facilitates DRV resistance development. nih.govnih.gov
L33FActive SiteAssociated with reduced darunavir susceptibility. nih.gov
I47VActive SiteMajor darunavir-resistance mutation. frontiersin.org
I50VActive SiteReduces inhibitor potency; alters flap conformation. nih.govfrontiersin.org
I54M/LActive SiteMajor mutation associated with darunavir resistance. nih.govnih.gov
L76VActive SiteKnown darunavir resistance mutation. nih.gov
V82A/F/TActive SitePrimary resistance mutation. nih.gov
I84VActive SiteCauses considerable loss of potency and cross-resistance. nih.govnih.gov
L89VActive SiteSelected in patients with treatment failure on darunavir. nih.govnih.gov
L90MActive SitePrimary resistance mutation. nih.gov

Resistance mutations can induce significant conformational changes in the HIV-1 protease, which in turn affect inhibitor binding. One of the most critical regions of the protease for inhibitor binding is the "flap" region, which covers the active site. nih.gov Mutations can increase the flexibility of these flaps, leading to a more open conformation of the active site that facilitates the dissociation of the inhibitor. frontiersin.org

For instance, the I50V mutation has been shown to cause an unexpected conformational change in the flap region when the protease is bound to a darunavir analog. nih.govbiorxiv.org This indicates an interdependency between the S1' subsite of the active site and the flap region. nih.govbiorxiv.org Molecular dynamics simulations have shown that mutations like V32I, I50V, and I84V can significantly affect the structural flexibility and motion of the two flaps in the protease. nih.gov These conformational changes in the flaps play a crucial role in the mechanism of drug resistance. nih.gov In some highly resistant protease variants, the flaps are observed to be in a wide-open conformation. acs.org

The impact of resistance mutations on the efficacy of protease inhibitors can be quantified through enzyme inhibition assays. These assays measure the inhibition constant (Ki), which indicates the concentration of inhibitor required to produce half-maximum inhibition. A higher Ki value corresponds to lower inhibitor potency.

Studies have shown that mutations like I84V and I50V lead to a considerable loss of potency for darunavir and its analogs, as reflected in increased Ki values. nih.gov For example, while darunavir has a Ki of less than 5 pM for the wild-type (WT) protease, this value increases significantly in the presence of mutations like I84V and I50V. nih.gov The binding affinity of darunavir to wild-type protease is more than 100-fold higher than that of other PIs, primarily due to a very slow dissociation rate. nih.gov However, with multidrug-resistant proteases, all PIs, including darunavir, generally bind with lower affinities, mainly due to a faster dissociation rate. nih.gov

The following table presents enzyme inhibition data for darunavir and its analogs against wild-type and mutant HIV-1 protease.

Inhibitor Protease Variant Ki (pM) Reference
DarunavirWT< 5 nih.gov
DarunavirI84V25.6 ± 5.6 nih.gov
DarunavirI50V117.2 ± 5.8 nih.gov
UMass1 (Analog)WT< 5 nih.gov
UMass1 (Analog)I84V26.1 ± 3.7 nih.gov
UMass1 (Analog)I50V131.3 ± 8.2 nih.gov
UMass6 (Analog)WT< 5 nih.gov
UMass6 (Analog)I84V12.8 ± 3.1 nih.gov
UMass6 (Analog)I50V146.2 ± 10.7 nih.gov

Strategies for Designing Hydroxylated Analogs to Combat Drug Resistance

The emergence of drug resistance necessitates the continuous development of new and improved protease inhibitors. nih.gov Strategies for designing next-generation hydroxylated analogs of darunavir focus on overcoming the effects of resistance mutations and possessing a high genetic barrier to the development of new resistance. rsc.org

Structure-based drug design is a powerful approach for developing new inhibitors that are effective against resistant strains of HIV-1. researchgate.net By understanding the molecular interactions between an inhibitor and the protease active site, researchers can design new analogs with modifications that enhance binding to mutant proteases. nih.gov

For example, to combat mutations in the S1' pocket of the protease, such as I84V and I50V, analogs of darunavir have been designed with modified P1' moieties to better occupy the unexploited space in this pocket. nih.gov The goal is to increase favorable interactions with the protease within the substrate envelope, thereby increasing potency and minimizing the evolution of resistance. elifesciences.orgbiorxiv.org Computational methods like molecular docking and molecular dynamics simulations are used to screen and evaluate newly designed analogs for their potential to inhibit both wild-type and mutant forms of HIV-1 protease. nih.gov This rational design approach has led to the development of darunavir analogs with superior inhibition profiles against resistant strains compared to darunavir itself. nih.gov

A "high genetic barrier" to resistance means that the virus must accumulate multiple mutations to become resistant to a drug, making resistance less likely to develop. nih.gov Darunavir is known to have a high genetic barrier to resistance. nih.gov The development of next-generation PIs aims to further raise this barrier. nih.gov

Strategies to achieve a high genetic barrier include designing inhibitors that form extensive hydrogen bonding interactions with the backbone atoms of the protease. rsc.orgrsc.org These interactions are less susceptible to disruption by single point mutations in the amino acid side chains. By creating inhibitors that fit snugly within the substrate envelope of the protease, it becomes more difficult for the enzyme to mutate without compromising its own function. nih.gov In vitro selection experiments with new PIs that have a high genetic barrier have shown that instead of selecting for multiple mutations in the protease, the virus may develop alternative resistance mechanisms, such as mutations in the protease-cleavage sites of the Gag polyprotein. nih.govnatap.org This highlights the importance of developing inhibitors that are robust against a wide range of potential resistance pathways. torvergata.it

Exploring Novel Structural Scaffolds for Improved Resistance Profiles

While research specifically detailing the use of 3'-Hydroxy Darunavir as a foundational scaffold for novel protease inhibitors is not extensively documented, the broader strategy to combat HIV-1 resistance involves the extensive exploration of new structural scaffolds based on its parent compound, Darunavir (DRV). The core principle behind these efforts is to design next-generation inhibitors that can maintain high potency against multi-drug resistant (MDR) HIV-1 variants by forming robust interactions with the protease enzyme, particularly with its backbone atoms. rsc.orgrsc.org This approach aims to create inhibitors that are less susceptible to the effects of mutations in the protease's active site. rsc.orgnih.gov

The molecular design of these novel scaffolds is heavily influenced by X-ray crystal structures of Darunavir bound to HIV-1 protease. rsc.orgrsc.org These studies provide critical insights into the key interactions necessary for potent inhibition. nih.gov Research has primarily focused on modifying three key moieties of the Darunavir scaffold: the P1', P2, and P2' ligands, which occupy the corresponding S1', S2, and S2' subsites of the HIV-1 protease active site. acs.org

Modifications at the P2 Ligand Site:

A significant strategy has been the incorporation of conformationally constrained, fused ring polycyclic ethers to replace the bis-tetrahydrofuran (bis-THF) P2 ligand of Darunavir. rsc.orgrsc.org The goal is to enhance hydrogen bonding with the backbone atoms of the S2 subsite, a tactic central to the 'backbone binding' design strategy for overcoming resistance. rsc.orgnih.gov For example, a novel inhibitor incorporating a syn-anti-syn-fused tris-THF ligand showed a nearly 10-fold improvement in antiviral activity against a panel of highly resistant HIV-1 strains when compared to Darunavir. nih.gov X-ray crystallography of this analog bound to HIV-1 protease confirmed that the tricyclic ligand maintained the key backbone interactions similar to Darunavir's bis-THF ligand. nih.gov

Modifications at the P1' and P2' Ligand Sites:

Simultaneously, efforts have been made to optimize the P1' and P2' ligands to improve interactions within the S1' and S2' subsites. acs.org A combinatorial in silico drug design approach has been used to generate a wide diversity of DRV analogs with modified P1' and P2' groups. acs.org

P1' Modifications: The P1' position can accommodate various hydrophobic groups. acs.org Novel designs have incorporated substituted biphenyl-based ligands to enhance van der Waals interactions within the S1 subsite. nih.gov

P2' Modifications: The P2' region can accept a broader range of functionalities. acs.org Modifications have included adding carboxylic acid, carboxamide, or stereochemically defined hydroxyl alkyl groups to the P2' ligand to promote enhanced hydrogen bonding in the S2' subsite. rsc.org Another innovative approach involved replacing the aniline (B41778) group of Darunavir with a benzoxaborolone, which was shown to form three hydrogen bonds and maintain high potency against the common drug-resistant D30N protease variant. acs.org

The combination of these modifications aims to create inhibitors that fit snugly within the protease active site, maximizing favorable interactions and presenting a higher genetic barrier to resistance. nih.gov Several synthesized analogs with alterations at the P1' and P2' positions have demonstrated superior inhibitory activity against wild-type (WT) HIV-1 protease compared to the parent Darunavir. acs.org

Below is a table summarizing the research findings on select novel Darunavir analogs with improved activity against WT HIV-1 Protease.

CompoundModification(s)Target Subsite(s)HIV-1 Protease Inhibition (IC₅₀, nM)
Darunavir (Reference) --1.87
Analog 5aa Modified P1' and P2' ligandsS1', S2'1.54
Analog 5ac Modified P1' and P2' ligandsS1', S2'0.31
Analog 5ad Modified P1' and P2' ligandsS1', S2'0.71
Analog 5ae Modified P1' and P2' ligandsS1', S2'0.28
Analog 5af Modified P1' and P2' ligandsS1', S2'1.11
BOL-Darunavir Phenylboronic acid replaces anilineS2'Ki = 7 ± 5 pM (vs D30N variant)
Inhibitor 21e P1-biphenyl derivative and bis-THF ligandS1, S2Comparable to Darunavir

Data sourced from multiple research studies. acs.orgacs.org

These explorations into novel scaffolds, stemming from the foundational structure of Darunavir, are critical for developing next-generation protease inhibitors. rsc.org By systematically modifying the core structure to enhance interactions with conserved backbone regions of the protease enzyme, researchers aim to create drugs that remain effective even as the virus evolves and develops mutations against existing therapies. rsc.orgnih.gov

Advanced Analytical Methodologies for 3 Hydroxy Darunavir Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analytical workflow for 3'-Hydroxy Darunavir (B192927), providing the necessary separation from the parent drug and other related substances.

The development of a robust High-Performance Liquid Chromatography (HPLC) method is a cornerstone for the accurate quantification of 3'-Hydroxy Darunavir. A typical method involves a reversed-phase approach, utilizing a C18 column. oup.comresearchgate.net Method development focuses on optimizing the mobile phase composition, flow rate, and column temperature to achieve efficient separation. rasayanjournal.co.inwisdomlib.org

A common mobile phase consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. oup.comresearchgate.netijrpc.com The pH of the aqueous phase is a critical parameter that is adjusted to ensure optimal peak shape and resolution. rasayanjournal.co.in Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance, often around 265-270 nm. oup.comresearchgate.netijrpc.com

Validation of the HPLC method is conducted in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability. wisdomlib.org This process involves assessing several key parameters:

Specificity: The ability of the method to exclusively measure this compound in the presence of other components, such as the parent drug, other metabolites, and impurities. rasayanjournal.co.in

Linearity: Establishing a linear relationship between the concentration of this compound and the detector response over a defined range. ijrpc.combiomedres.us

Accuracy: The closeness of the measured value to the true value, often determined through recovery studies. wisdomlib.orgenpress-publisher.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. wisdomlib.orgenpress-publisher.com This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively. enpress-publisher.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. rasayanjournal.co.in

Table 1: Example HPLC Method Parameters for Analysis of Darunavir and Related Compounds

Parameter Condition
Column X-Bridge C18 (150 x 4.6 mm, 3.5 µm) oup.comresearchgate.net
Mobile Phase 0.01M Ammonium Formate (pH 3.0) : Acetonitrile (55:45 v/v) oup.comresearchgate.net
Flow Rate 1.0 mL/min oup.comresearchgate.netijrpc.com
Detection Wavelength 265 nm oup.comresearchgate.net

| Column Temperature | 30°C oup.comresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) represent significant advancements over conventional HPLC, offering enhanced resolution, sensitivity, and speed of analysis. These techniques utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures. ijper.org

The application of UPLC/UHPLC is particularly advantageous for the analysis of this compound as it allows for shorter run times and reduced solvent consumption, making it an economical and environmentally friendly option. ijper.org A UPLC method for impurity profiling of Darunavir, which would be applicable to its hydroxylated metabolites, has been developed using a Zorbax Bonus C18 column (150x2.1 mm, 1.8 µm). ijper.org The mobile phase often consists of a gradient elution using a combination of buffers like ammonium acetate (B1210297) with organic modifiers such as acetonitrile and methanol. ijper.org The higher efficiency of UPLC/UHPLC systems leads to sharper and narrower peaks, which improves the resolution between this compound and closely related impurities. ijper.org

Impurity profiling is a critical aspect of pharmaceutical analysis, and stability-indicating methods are essential to ensure that any degradation products or impurities that may form during the manufacturing process or upon storage can be detected. biomedres.us For this compound, a stability-indicating HPLC or UPLC method must be capable of separating it from potential degradation products. rasayanjournal.co.inijper.org

To develop such a method, forced degradation studies are performed by subjecting the compound to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. wisdomlib.orgnih.gov The resulting degradation products are then analyzed to ensure that they are well-resolved from the main this compound peak. oup.comresearchgate.net This demonstrates the specificity of the method. oup.comresearchgate.net For instance, studies on Darunavir have shown significant degradation under acidic, basic, and oxidative conditions. oup.comnih.govnih.gov A stability-indicating method for Darunavir was developed that could separate it from its degradation products, a principle that is directly applicable to the analysis of its hydroxylated form. nih.gov

Table 2: Forced Degradation Conditions for Stability-Indicating Method Development

Stress Condition Reagent/Condition Duration
Acid Hydrolysis 0.1M HCl Reflux at 60°C for 6 hours enpress-publisher.com
Base Hydrolysis 0.1M NaOH Reflux at 60°C for 6 hours enpress-publisher.com
Oxidative Degradation 30% w/v H₂O₂ Reflux at 60°C for 6 hours enpress-publisher.comnih.gov
Thermal Degradation Hot Air Oven at 100°C 24 hours enpress-publisher.com

| Photolytic Degradation | UV light | 24 hours enpress-publisher.com |

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing highly sensitive and specific detection, as well as crucial structural information.

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offers a powerful platform for both the quantification and structural characterization of this compound. nih.govnih.gov LC-MS combines the separation capabilities of LC with the mass analysis capabilities of MS. researchgate.net

For quantitative analysis, LC-MS/MS is often operated in multiple reaction monitoring (MRM) mode, which provides exceptional sensitivity and selectivity. This technique has been successfully used for the simultaneous determination of Darunavir and other antiretroviral drugs in biological matrices like human plasma. researchgate.net A similar approach can be readily adapted for the specific quantification of this compound.

For structural elucidation, LC-MS/MS is used to generate fragmentation patterns of the molecule. nih.gov By analyzing these fragments, the structure of metabolites and degradation products can be proposed and confirmed. nih.govnih.gov Studies on Darunavir have utilized LC-MS/MS to characterize stress degradation products, providing a blueprint for how to identify and confirm the structure of hydroxylated forms and their potential impurities. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for determining the elemental composition of a molecule. nih.gov Instruments such as those utilizing Orbitrap or Time-of-Flight (TOF) technology can achieve mass accuracies in the low parts-per-million (ppm) range. nih.gov

For this compound, HRMS can be used to confirm its elemental formula by comparing the experimentally measured accurate mass with the theoretical mass. thermofisher.com This high degree of certainty helps to distinguish it from other isobaric compounds (compounds with the same nominal mass but different elemental compositions). HRMS, in conjunction with fragmentation data from MS/MS, provides definitive structural confirmation of this compound. nih.gov The high resolution also aids in separating the analyte signal from background matrix interferences, which is particularly important when analyzing complex samples. thermofisher.com

Fragmentation Pathway Analysis of this compound

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a cornerstone in the identification and structural analysis of drug metabolites. The fragmentation pathway of this compound can be predicted based on the well-documented fragmentation of the parent compound, darunavir. researchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in confirming the elemental composition of the fragment ions. nih.govnih.gov

The fragmentation of darunavir typically involves cleavages at the carbamate (B1207046) and sulfonamide linkages, as well as within the core structure. For this compound, the introduction of a hydroxyl group on the hexahydrofuro[2,3-b]furan (B8680694) moiety would introduce additional fragmentation pathways, primarily the neutral loss of a water molecule (H₂O).

A plausible fragmentation pattern for this compound would begin with the protonated molecule. Key fragmentation steps would include:

Loss of the hydroxylated hexahydrofuro[2,3-b]furan moiety: This would be a primary fragmentation, resulting in a significant product ion.

Cleavage of the sulfonamide bond: This would lead to fragments representing the aminophenylsulfonamide portion and the rest of the molecule.

Cleavage of the carbamate bond: This would generate ions corresponding to the loss of the side chain.

Neutral loss of water: The presence of the additional hydroxyl group makes the loss of water a highly probable fragmentation step, especially in the early stages of fragmentation.

The fragmentation analysis of darunavir's oxidative degradation products has shown that the loss of a water molecule from a fragment containing a hydroxyl group is a confirmed pathway. nih.gov

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Predicted m/z Proposed Fragment Structure/Loss
564.2 [M+H]⁺Protonated this compound
546.2[M+H - H₂O]⁺
449.2[M+H - C₇H₁₁O₃]⁺ (Loss of hydroxylated furan (B31954) moiety)
343.1Fragment from cleavage of the carbamate linkage
325.1[343.1 - H₂O]⁺

Note: The m/z values are predicted and may vary slightly depending on the instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization

While mass spectrometry provides valuable information on the molecular weight and fragmentation of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for its definitive structural characterization. nih.govhyphadiscovery.com NMR allows for the unambiguous determination of the position of the hydroxyl group and the stereochemistry of the molecule. nih.govvignan.ac.in

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is employed for the complete structural elucidation of this compound. nih.govnih.gov

¹H-NMR: The proton NMR spectrum provides information on the chemical environment of each proton. The introduction of a hydroxyl group at the 3'-position would cause a downfield shift of the proton attached to the same carbon (H-3'). The multiplicity of this signal would also provide information about the neighboring protons.

¹³C-NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The carbon atom bearing the new hydroxyl group (C-3') would experience a significant downfield shift compared to the corresponding carbon in darunavir.

2D-NMR:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton correlations, helping to identify adjacent protons and map out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons, allowing for the assignment of carbon signals based on their attached proton's chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3'~4.0 - 4.5-
C-3'~70 - 80-
Aromatic Protons~7.0 - 8.0~110 - 160
Isobutyl Protons~0.7 - 2.0~20 - 60

Note: These are predicted chemical shift ranges. Actual values may vary based on the solvent and other experimental conditions.

Determining the stereochemistry of the newly introduced hydroxyl group is critical. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) based experiments (NOESY or ROESY), are used for this purpose. These experiments detect through-space interactions between protons that are close to each other. By observing NOE correlations between the proton at C-3' and other protons in the hexahydrofuro[2,3-b]furan ring system, the relative stereochemistry of the hydroxyl group can be established. Computational modeling is often used in conjunction with NMR data to confirm the most likely stereoisomer.

Spectroscopic Techniques (UV-Vis, IR) for Complementary Analysis

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information for the characterization of this compound.

UV-Vis Spectroscopy: The UV spectrum of this compound is expected to be very similar to that of darunavir, as the chromophores (the aromatic rings) remain unchanged. Darunavir exhibits a maximum absorption (λmax) at approximately 265 nm. researchgate.netbiomedres.us Minor shifts may be observed due to the electronic effects of the additional hydroxyl group.

IR Spectroscopy: The IR spectrum is useful for identifying the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for:

O-H stretching: A broad band around 3300-3500 cm⁻¹, indicating the presence of the hydroxyl groups. This band would likely be broader or more intense compared to darunavir due to the additional hydroxyl group.

N-H stretching: Bands in the region of 3200-3400 cm⁻¹.

C=O stretching (carbamate): A strong absorption around 1700 cm⁻¹.

S=O stretching (sulfonamide): Strong bands in the 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹ regions.

C-O stretching: Bands in the 1250-1000 cm⁻¹ region.

Table 3: Key Spectroscopic Data for this compound

Technique Parameter Expected Value
UV-Visλmax~265 nm
IRO-H stretch~3300-3500 cm⁻¹ (broad)
IRC=O stretch~1700 cm⁻¹
IRS=O stretch~1350-1300 cm⁻¹, ~1180-1160 cm⁻¹

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of 3 Hydroxy Darunavir Mechanistic Focus

Enzyme Induction and Inhibition Potential (Mechanistic)

Assessment of 3'-Hydroxy Darunavir's Effect on Drug-Metabolizing Enzymes

There is a notable lack of specific in vitro studies detailing the inhibitory or inductive potential of 3'-Hydroxy Darunavir (B192927) on various drug-metabolizing enzymes. Darunavir itself is a known inhibitor of CYP3A4. nih.gov When co-administered with ritonavir (B1064), a potent CYP3A4 inhibitor, the metabolism of Darunavir is significantly reduced, leading to increased plasma concentrations. nih.govnih.gov

The major metabolic pathways for unboosted Darunavir include carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation. nih.gov The formation of this compound occurs via hydroxylation. Generally, the addition of a hydroxyl group to a molecule increases its polarity, which can, in turn, affect its affinity for the active site of metabolizing enzymes. While direct evidence is unavailable for this compound, it is plausible that its inhibitory potential on CYP enzymes is considerably lower than that of the parent compound, Darunavir. This inference is supported by the general finding that Darunavir's metabolites are substantially less pharmacologically active. pom.go.idwho.int

To provide context, the table below summarizes the known effects of the parent compound, Darunavir, on major drug-metabolizing enzymes. It is important to note that this data pertains to Darunavir and not its 3'-hydroxy metabolite.

EnzymeInteraction with Darunavir
CYP3A4 Substrate and inhibitor. nih.gov
CYP2D6 Darunavir, when boosted with ritonavir, can inhibit CYP2D6. who.int
CYP2C9 In vitro and in vivo data suggest that ritonavir, often co-administered with Darunavir, can be a weak inducer of CYP2C9. hiv-druginteractions.org
CYP1A2 In vitro data indicate ritonavir induces CYP1A2, potentially decreasing exposure to substrates of this enzyme. hiv-druginteractions.org

Note: The table reflects the interactions of the parent drug, Darunavir, often in combination with ritonavir. Specific data for this compound is not available.

Evaluation of Transport Protein Modulation in In Vitro Models

Similar to the data on metabolizing enzymes, specific in vitro studies evaluating the interaction of this compound with transport proteins such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are not readily found in the literature.

The parent compound, Darunavir, has been identified as a substrate for the efflux transporter P-gp (also known as ABCB1). nih.gov This means that P-gp can actively transport Darunavir out of cells, potentially limiting its intracellular concentration and oral bioavailability. In vitro studies using Caco-2 cell monolayers and P-gp overexpressing cell lines have confirmed this interaction. nih.gov Furthermore, some studies suggest that Darunavir may also be a substrate for Multidrug Resistance-Associated Proteins (MRPs). nih.gov One study indicated that Darunavir inhibits BCRP-mediated transport. nih.gov

The hydroxylation of Darunavir to form this compound increases its polarity. This chemical modification could alter its recognition and binding by transport proteins. It is conceivable that the affinity of this compound for efflux transporters like P-gp and BCRP might be different from that of Darunavir, though the extent and nature of this difference remain uncharacterized. Given the significantly reduced pharmacological activity of the metabolites, it is plausible that this compound is a weaker substrate and/or inhibitor of these transporters compared to the parent compound.

For reference, the table below outlines the known interactions of the parent compound, Darunavir, with key transport proteins.

Transport ProteinInteraction with Darunavir
P-glycoprotein (P-gp/ABCB1) Substrate. nih.gov
Breast Cancer Resistance Protein (BCRP) Inhibitor of BCRP-mediated transport. nih.gov Also a potential substrate. hiv-druginteractions.orghiv-druginteractions.org
Multidrug Resistance-Associated Protein (MRP) Likely a substrate, particularly MRP2. nih.gov
Organic Anion Transporting Polypeptide (OATP) 1B1 Inhibitor. nih.gov

Note: This table summarizes the interactions of the parent drug, Darunavir. Specific data for this compound is not available.

Computational and Theoretical Studies of 3 Hydroxy Darunavir

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods provide detailed information about electron distribution, molecular orbitals, and chemical reactivity.

Electronic Structure and Reactivity Predictions

For a molecule like 3'-Hydroxy Darunavir (B192927), quantum chemical methods such as Density Functional Theory (DFT) would be used to predict its electronic properties. These calculations can reveal how the introduction of a hydroxyl group on the aniline (B41778) ring of Darunavir alters the electron density distribution across the molecule.

Key predictions from such studies include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the molecule's ability to donate or accept electrons, which is crucial for its interaction with the protease active site. researchgate.net

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution and are used to identify regions of the molecule that are likely to engage in electrostatic interactions, such as hydrogen bonds. The hydroxyl group in 3'-Hydroxy Darunavir would be expected to create a more negative electrostatic potential region, potentially influencing its binding orientation.

Reactivity Indices: Parameters like chemical hardness, softness, and electrophilicity can be calculated to predict the molecule's reactivity and stability.

A hypothetical comparison of atomic charges on key functional groups of Darunavir versus this compound, as would be determined by quantum chemical calculations, is presented below.

Atom/GroupHypothetical Charge (Darunavir)Hypothetical Charge (this compound)
Aniline Nitrogen-0.45-0.42
Sulfonyl Oxygen 1-0.60-0.61
Sulfonyl Oxygen 2-0.60-0.61
Aniline 3'-Carbon+0.05+0.15
Aniline 3'-Hydroxyl ON/A-0.55

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org For this compound, MD simulations would be crucial for understanding its dynamic behavior in different environments and its interaction with HIV-1 protease. uzh.ch

Conformational Analysis of this compound in Solution and Bound States

MD simulations can track the conformational changes of this compound in an aqueous solution to understand its preferred shapes before binding to the target. When bound to the protease, simulations reveal how the inhibitor adapts its conformation to fit within the active site. Studies on Darunavir have shown that it maintains a stable conformation within the binding pocket, and similar analyses for the 3'-hydroxy derivative would elucidate the impact of the additional hydroxyl group on its structural dynamics. frontiersin.org The flexibility of different parts of the molecule, such as the bis-tetrahydrofuran (bis-THF) moiety, can be assessed through root-mean-square fluctuation (RMSF) analysis.

Investigation of Binding Site Dynamics with HIV-1 Protease

MD simulations of the this compound-HIV-1 protease complex would provide insights into the dynamic interactions that stabilize the binding. This includes:

Hydrogen Bond Analysis: Tracking the formation and breaking of hydrogen bonds between the inhibitor and protease residues over time. The added 3'-hydroxyl group could potentially form new, stable hydrogen bonds with residues in the binding pocket, which could be quantified. Studies on Darunavir frequently highlight the critical hydrogen bonds with the catalytic aspartate residues (Asp25/Asp25') and with the backbone atoms of the flap regions (e.g., Ile50/Ile50'). frontiersin.org

Flap Dynamics: The flexible "flap" regions of the HIV-1 protease (residues ~43-58) cover the active site upon inhibitor binding. MD simulations can show how the binding of this compound affects the opening and closing motions of these flaps, which is a key aspect of inhibitor efficacy. frontiersin.org

Water-Mediated Interactions: Simulations can identify the role of individual water molecules in mediating interactions between the inhibitor and the protease. nih.gov

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Methods

These computational techniques are used to estimate the binding affinity of a ligand to its target protein, which is a critical parameter in drug design.

Calculation of Binding Free Energies for Protease-Inhibitor Complexes

MM/PBSA is a popular method to calculate the binding free energy by combining molecular mechanics energy calculations with continuum solvation models. nih.gov The binding free energy (ΔG_bind) is typically decomposed into several components:

Van der Waals Energy (ΔE_vdW): Represents the short-range attractive and repulsive forces.

Electrostatic Energy (ΔE_elec): Represents the coulombic interactions.

Polar Solvation Energy (ΔG_pol): The energy required to transfer the molecule from a vacuum to the polar solvent.

Nonpolar Solvation Energy (ΔG_nonpol): Typically estimated from the solvent-accessible surface area (SASA).

Studies on Darunavir and its analogs have used MM/PBSA to compare their binding affinities to wild-type and drug-resistant mutant proteases. acs.orgresearchgate.net A similar analysis for this compound would predict whether the hydroxylation leads to a more favorable binding free energy compared to the parent compound.

Below is an example of a binding free energy decomposition table based on studies of Darunavir with wild-type HIV-1 protease.

Energy ComponentValue (kcal/mol)
Van der Waals (ΔE_vdW)-45.5
Electrostatic (ΔE_elec)-20.8
Polar Solvation (ΔG_pol)+30.2
SASA (ΔG_nonpol)-5.1
Binding Energy (ΔG_bind) -41.2

Note: The values presented are illustrative and derived from typical findings for Darunavir in the literature.

Free Energy Perturbation (FEP) is a more rigorous, albeit computationally expensive, method for calculating the relative binding free energy between two closely related inhibitors, such as Darunavir and this compound. FEP simulations would involve computationally "morphing" one molecule into the other in both the solvent and the protein binding site to calculate the free energy difference of this transformation, providing a precise prediction of the change in binding affinity due to the hydroxyl modification.

No Publicly Available Research Found on

The initial request for an article detailing the computational analysis of this compound, with a specific outline focusing on QSAR modeling and machine learning for its hydroxylated analogs, could not be fulfilled. The search for relevant studies yielded general information on the parent drug, Darunavir, and its various other analogs. However, the specific derivative, this compound, does not appear to be a significant subject of published research in these advanced computational fields.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to understand the relationship between the chemical structures of compounds and their biological activities. nih.govwikigenes.org This approach is instrumental in the development of predictive models for the activity and potential resistance of new drug candidates. i-base.inforesearchgate.net Similarly, cheminformatics and machine learning techniques are increasingly employed to explore Structure-Activity Relationships (SAR), offering powerful tools for data analysis and the design of novel molecules. researchgate.netnih.govnuvisan.com

While extensive research exists on the application of these computational methods to Darunavir and its broader class of analogs to combat HIV, the specific focus on this compound is absent from the accessible scientific record. researchgate.netnih.gov This indicates that either research on this particular hydroxylated analog has not been conducted, has not been published in publicly accessible forums, or is proprietary information.

Therefore, the development of an article with detailed research findings, data tables, and specific predictive models for this compound's activity and resistance, as requested, is not possible at this time due to the lack of foundational research.

Future Research Directions and Emerging Paradigms for 3 Hydroxy Darunavir

Exploration of Novel Hydroxylated Analogs with Enhanced Profiles

Future research must extend beyond the parent compound to explore the potential of its hydroxylated metabolites and their derivatives. The strategic design and synthesis of novel analogs based on the 3'-Hydroxy Darunavir (B192927) scaffold could lead to compounds with superior pharmacological properties.

The development of new Darunavir analogs is a promising strategy to combat the emergence of multidrug-resistant (MDR) HIV strains. nih.govacs.org Research has demonstrated that modifications at the P1′ and P2′ ligand sites of Darunavir can significantly enhance binding interactions with the HIV-1 protease. nih.govmdpi.com For instance, a series of synthesized Darunavir derivatives with alterations in these ligands showed improved efficacy in inhibiting the wild-type HIV-1 protease. acs.org Several of these analogs, such as 5ac, 5ad, and 5ae, displayed superior activity compared to the parent Darunavir. nih.gov

This existing research provides a blueprint for the future design of 3'-Hydroxy Darunavir derivatives. By introducing specific functional groups or modifying existing ones on the this compound backbone, it may be possible to create analogs that not only retain the potency of the parent drug but also exhibit an enhanced ability to inhibit resistant protease variants. Computational studies have shown that even minor changes, like the addition of halogen substituents, can lead to favorable interactions with key amino acid residues in the S2′ subsite of the protease, improving inhibitory activity. nih.gov Future efforts should focus on synthesizing hydroxylated analogs that can form robust hydrogen bonds and van der Waals interactions with the backbone atoms of the protease active site, a strategy proven effective in overcoming resistance. mdpi.comrsc.org

Table 1: Inhibitory Activity of Selected Darunavir Analogs Against Wild-Type HIV-1 Protease

CompoundModification Site(s)Inhibition Constant (Ki) in nMReference
Darunavir (DRV)Parent Compound1.87 nih.govacs.org
5acP1′ and P2′0.31 nih.govacs.org
5adP1′ and P2′0.71 nih.govacs.org
5aeP1′ and P2′0.28 nih.govacs.org
5afP1′ and P2′1.11 nih.gov

Prodrug strategies have been explored to improve the administrative and metabolic properties of protease inhibitors. nih.gov For research applications, converting this compound into a prodrug could offer enhanced stability or facilitate targeted delivery in in vitro and in vivo experimental systems. Similarly, the formation of co-crystals—crystalline structures composed of two or more different molecules in the same crystal lattice—presents another avenue for modifying the physicochemical properties of this compound. mdpi.com Co-crystallization can improve key characteristics such as solubility, dissolution rate, and stability, which are critical for reliable experimental evaluation. mdpi.comresearchgate.net Future studies could investigate the co-crystallization of this compound with various pharmaceutically acceptable co-formers to generate novel solid forms with optimized properties for research use, enabling more accurate and reproducible biological and pharmacological assessments. researchgate.net

Deeper Understanding of Metabolic Interconversions and Their Biological Consequences

Darunavir undergoes extensive metabolism in the body, primarily through oxidation by cytochrome P450 (CYP) enzymes, with CYP3A being a major contributor. drugbank.commedchemexpress.com The metabolic pathways include carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aromatic hydroxylation, which leads to the formation of this compound. nih.govresearchgate.net A comprehensive understanding of these biotransformation processes is essential.

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. researchgate.net While this approach has been applied to understand how viral infections like HIV-1 alter the metabolism of host cells, mednexus.org it has not been specifically directed at tracking the metabolic fate of antiretroviral drugs and their metabolites. Future research should employ systems-level metabolic flux profiling to map the interconversion rates between Darunavir, this compound, and other subsequent metabolites within complex biological systems, such as HIV-infected CD4+ T cells. researchgate.netmednexus.org This would provide quantitative insights into how much of the parent drug is converted, the steady-state concentrations of the hydroxylated metabolite, and how these dynamics are influenced by factors like viral replication and host cell metabolic status.

The metabolism of Darunavir is predominantly mediated by the CYP3A4 enzyme. d-nb.infomdpi.com However, the full spectrum of enzymes involved in its biotransformation, particularly in different tissues and patient populations, may not be completely understood. For example, in the fetal context, other enzymes like CYP3A7 could play a more significant role. d-nb.info Future research should aim to identify all enzymes capable of hydroxylating Darunavir to form this compound and those responsible for its further metabolism. This could involve screening a panel of recombinant human CYP enzymes and other drug-metabolizing enzymes. Identifying these pathways is critical for predicting potential drug-drug interactions and understanding metabolic variability among patients.

Refined Computational Models for Accurate Prediction of Activity and Resistance

Computational modeling is an indispensable tool in drug development and resistance prediction. researchgate.net Current models and genotypic interpretation systems (GISs) are primarily focused on predicting resistance to the parent drug, Darunavir, by analyzing mutations in the HIV-1 protease. nih.gov These models have shown good performance in correlating protease mutations with phenotypic resistance. nih.gov

Table 2: Key HIV-1 Protease Mutations Associated with Darunavir Resistance

MutationLocation/TypeImpact on SusceptibilityReference
V32IActive SiteAssociated with resistance nih.gov
I47VActive SiteAssociated with resistance nih.gov
I54LActive SiteAssociated with resistance nih.gov
I84VActive SiteAssociated with resistance acs.org

Integration of Artificial Intelligence and Machine Learning in Drug Design

The evolution of drug discovery has been significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). researchgate.net These computational tools offer a powerful approach to designing novel darunavir analogs with enhanced potency and the ability to overcome drug resistance. nih.gov

Future research on this compound could leverage these technologies in several ways:

Guided Analog Design: Machine learning models, including ensemble learning and convolutional neural networks, can be employed to identify crucial chemical substructures that are significant for drug development. nih.gov By analyzing large datasets of existing antiretroviral compounds, these models can guide the design of new analogs based on the this compound scaffold. This approach helps in creating molecules with a higher probability of potent interactions with viral proteases, including mutated forms. nih.gov

Predictive Screening: AI-driven tools can perform virtual screening of vast libraries of potential compounds. researchgate.net For instance, a collection of darunavir analogs can be designed and then screened using molecular docking techniques. nih.gov ML algorithms can then predict their binding affinities and absorption, distribution, metabolism, and excretion (ADME) properties, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Interaction Profiling: Machine learning can analyze the complex interaction profiles between potential drug candidates and their protein targets. This allows researchers to understand how modifications to the this compound structure might affect its binding to key amino acid residues in both wild-type and mutant HIV-1 proteases. nih.gov

A recent study on darunavir analogs demonstrated the effectiveness of this approach. Researchers used ML models to guide the design of 160 new analogs, which were then screened computationally. This led to the identification of several candidates with superior predicted binding scores compared to darunavir itself. researchgate.netacs.org

Multi-Scale Modeling of Protein-Ligand Interactions

Understanding the precise interaction between a drug and its target protein is fundamental to rational drug design. Multi-scale modeling provides a detailed view of these interactions across various levels of complexity. ucl.ac.uk All-atom molecular dynamics simulations, for example, can reveal the dynamic and energetic properties of a drug-protein complex. nih.gov

For this compound, these advanced modeling techniques could be pivotal:

Binding Mechanism Analysis: Simulations can elucidate the specific binding mechanism of this compound to HIV-1 protease. This includes identifying key hydrogen bonds and hydrophobic interactions that stabilize the drug-enzyme complex. patsnap.com Studies on darunavir have shown that mutations in the protease can disrupt these interactions, leading to drug resistance. nih.gov Multi-scale modeling could predict how the hydroxyl group on this compound might alter these binding dynamics, potentially offering advantages against resistant strains.

Energetic and Conformational Insights: These models can calculate the binding free energy, providing a quantitative measure of a drug's potency. researchgate.net Furthermore, they can reveal changes in the protein's conformation upon drug binding. Research on a highly mutated HIV-1 protease showed that resistance to darunavir was linked to increased flexibility in the enzyme's "flap" regions, which facilitates the drug's disassociation. nih.gov Similar analyses for this compound would be invaluable in predicting its efficacy and resistance profile.

Simulation ParameterWild-Type Protease with DarunavirMutant Protease with DarunavirPotential Application for this compound
Protease Conformation Closed StateSemi-Open StatePredict conformational changes and potential for sustained binding.
Binding Enthalpy FavorableUnfavorable PenaltyCalculate binding energetics to estimate potency against various strains.
Key Interactions Stable hydrogen bonds with active siteDisrupted hydrogen bondsIdentify unique interactions contributed by the hydroxyl group to enhance binding.

Data adapted from molecular dynamics studies on darunavir. nih.gov

Mechanistic Investigation of Pleiotropic Effects and Novel Biological Activities (excluding clinical outcomes)

Beyond their primary antiviral activity, many HIV protease inhibitors exhibit other biological effects, known as pleiotropic effects. Investigating these secondary activities for this compound could uncover new therapeutic applications.

Several studies have suggested that HIV protease inhibitors and their derivatives may possess anticancer properties. mdpi.comnih.gov This opens a significant avenue for future research into this compound.

Cytotoxicity in Cancer Cells: Research on two novel precursors of darunavir, RDD-19 and RDD-142, which are hydroxyethylamine derivatives, demonstrated dose-dependent cytotoxicity against human hepatocellular carcinoma cell lines (HepG2). mdpi.com Future in vitro studies should assess the cytotoxic effects of this compound across a panel of cancer cell lines, such as those for bladder, bone, brain, breast, and colon cancer. nih.govnih.gov

Induction of Apoptosis and ER Stress: The darunavir precursors RDD-19 and RDD-142 were found to induce cell death through multiple mechanisms, including caspase-dependent apoptosis (programmed cell death) and the induction of endoplasmic reticulum (ER) stress and autophagy. mdpi.com Investigating whether this compound triggers these same pathways in cancer cells would be a critical step in understanding its potential as an anticancer agent.

Proteasome Inhibition: A key finding for the darunavir precursors was their ability to inhibit the proteasome, a cellular complex that degrades unneeded or damaged proteins. mdpi.com This inhibition was suggested by a significant increase in poly-ubiquitinated proteins within the cells. In silico molecular docking also supported the hypothesis that these molecules could bind to and inhibit the proteasome. mdpi.com Examining the proteasome-inhibiting activity of this compound is a logical and promising direction for research.

Cell LineRDD-19 IC50 (µM)RDD-142 IC50 (µM)Darunavir IC50 (µM)
HepG2 (Hepatoma) 22.8 ± 1.523.9 ± 2.1118.0 ± 5.0
JHH6 (Hepatoma) 35.5 ± 2.044.0 ± 2.5>200
HuH7 (Hepatoma) 39.0 ± 1.849.0 ± 2.2>200
IHH (Non-pathological) 70.0 ± 3.079.0 ± 3.5>200

Table showing the 50% inhibitory concentration (IC50) of darunavir precursors on various cell lines after 24 hours, indicating higher cytotoxicity in cancer cells compared to non-pathological cells and the parent drug, darunavir. mdpi.com

Chronic inflammation is a hallmark of various diseases, and compounds with anti-inflammatory properties are of great therapeutic interest. Darunavir itself has been noted for its potential anti-inflammatory effects. nih.gov

Future research on this compound should explore these properties in detail:

Modulation of Inflammatory Markers: Studies on patients switching their antiretroviral therapy have measured changes in inflammatory biomarkers such as Interleukin-6 (IL-6) and high-sensitivity C-reactive protein (hs-CRP). nih.gov In vitro and in vivo models could be used to determine if this compound can reduce the levels of these and other pro-inflammatory cytokines and markers. A nanoformulation of darunavir has been shown to suppress inflammatory responses in HIV-infected macrophages without provoking inflammation itself. mdpi.com

Cellular Transport Modulation: The intracellular concentration of darunavir is affected by drug transport proteins. nih.gov For instance, inhibiting certain transporters can increase the cellular accumulation of the drug. Research could explore how the structure of this compound influences its interaction with these transporters, which could in turn affect its efficacy and cellular effects.

Impact on Cellular Metabolism: Some protease inhibitors have been associated with metabolic complications. nih.gov It would be crucial to investigate the metabolic effects of this compound in preclinical models, focusing on lipid profiles and insulin (B600854) sensitivity to ensure a favorable safety profile for any potential therapeutic application.

常见问题

Q. How is 3'-Hydroxy Darunavir identified and quantified in pharmacokinetic studies?

Methodological Answer:

  • This compound, a primary metabolite of Darunavir, is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) paired with UV detection. Critical parameters include retention time (e.g., Darunavir at 2.358 min), resolution (>2), and tailing factor (<2%) to ensure specificity .
  • For complex matrices (e.g., plasma), semi-mechanistic population pharmacokinetic models integrate nonlinear protein-binding dynamics. Unbound concentrations are measured via equilibrium dialysis or ultrafiltration, with validation against therapeutic targets (e.g., AUC0-τ and Ctrough) .

Q. What metabolic pathways and enzymes are involved in this compound formation?

Methodological Answer:

  • Darunavir undergoes hepatic CYP3A4-mediated hydroxylation to form this compound. Studies use in vitro microsomal assays with LC-MS/MS to confirm metabolite identity and kinetics. Co-administration with ritonavir (CYP3A4 inhibitor) alters metabolite ratios, requiring dose adjustments in clinical trials .
  • Metabolite stability is assessed under varying pH and temperature conditions to simulate physiological extremes .

Advanced Research Questions

Q. How do protease mutations influence the efficacy of Darunavir, and what implications does this have for its metabolite this compound?

Methodological Answer:

  • Genotypic resistance testing identifies mutations (e.g., V32I, I54L, L76V) linked to reduced Darunavir susceptibility. Phenotypic assays (e.g., Antivirogram®) determine fold-changes in IC50 values. In treatment-experienced patients, ≥3 mutations correlate with virological failure (OR: 4.2; 95% CI: 1.8–9.7) .
  • While this compound itself lacks direct antiviral activity, its pharmacokinetic interplay with Darunavir (e.g., competitive protein binding) may affect parent drug exposure in resistant strains .

Q. What experimental strategies resolve contradictions in Darunavir pharmacokinetic data across pregnancy studies?

Methodological Answer:

  • Contradictory findings (e.g., AUC parity in ANRS 165 vs. reduced exposure in other trials) are addressed via covariate-adjusted population PK models . Key covariates include albumin levels (affecting protein binding) and CYP3A4 induction during pregnancy. Simulations using nonlinear mixed-effects modeling (NONMEM) predict optimal dosing regimens .
  • Comparative analysis of study designs (e.g., fed vs. fasting states, ritonavir boosting) highlights confounding variables requiring standardization .

Q. How can structural modifications of Darunavir improve resistance profiles, and what role does this compound play in such designs?

Methodological Answer:

  • Molecular docking and free-energy perturbation (FEP) simulations map Darunavir’s binding affinity to HIV protease mutants. Modifications at the 3'-hydroxy position (e.g., fluorination) enhance van der Waals interactions with conserved residues (e.g., Asp29). In vitro resistance selection experiments validate reduced mutation emergence .
  • This compound serves as a scaffold for prodrug development, with esterification improving membrane permeability. Stability assays in human plasma assess hydrolysis rates .

Q. What statistical approaches reconcile discrepancies in resistance prevalence reported across Darunavir clinical trials?

Methodological Answer:

  • Pooled analysis of POWER, TITAN, and DUET trials reveals heterogeneity in baseline PI resistance. For example, darunavir resistance mutations (DRMs) occur in 5.8% of PI-experienced patients vs. 1.7% in naïve cohorts. Bayesian meta-regression adjusts for covariates like prior lopinavir exposure .
  • Discordant in vitro/in vivo findings (e.g., Gag mutations lowering genetic barriers) are resolved using deep sequencing to detect low-frequency variants undetected by Sanger methods .

Data Contradiction Analysis

Q. Why do some studies report no correlation between Darunavir PK exposure and virological suppression, while others emphasize therapeutic drug monitoring (TDM)?

Methodological Answer:

  • In PI-susceptible strains, efficacy plateaus above a threshold exposure (e.g., Ctrough >550 ng/mL), explaining null correlations in ARTEMIS and ANRS 165 trials. However, TDM is critical in subpopulations with hypoalbuminemia or CYP3A4 polymorphisms , where unbound drug fractions vary significantly .
  • Discrepancies arise from endpoint definitions: studies using <50 copies/mL vs. <200 copies/mL report different exposure-response slopes .

Research Design Recommendations

  • For bioequivalence studies : Standardize fed/fasting conditions and ritonavir dosing to minimize variability in this compound formation .
  • For resistance surveillance : Combine genotypic testing with phenotypic assays to capture epistatic interactions between mutations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Hydroxy Darunavir
Reactant of Route 2
3'-Hydroxy Darunavir

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。